

Biological targets of 6-Methoxychroman-4-amine hydrochloride

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Compound of Interest

Compound Name: 6-Methoxychroman-4-amine
hydrochloride

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An In-Depth Technical Guide to the Biological Targets of **6-Methoxychroman-4-amine Hydrochloride**: A Review of the Chroman-4-amine Scaffold and Avenues for Target Discovery

Abstract

6-Methoxychroman-4-amine hydrochloride is a heterocyclic compound belonging to the chroman family, a scaffold recognized for its "privileged" status in medicinal chemistry due to its ability to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological targets of **6-Methoxychroman-4-amine hydrochloride**. A thorough review of the scientific literature reveals a notable absence of specific target identification and characterization for this particular molecule. Therefore, this guide pivots to an in-depth analysis of the known biological activities of structurally related chroman-4-amine and chroman-4-one derivatives, thereby offering a predictive framework and a strategic roadmap for researchers seeking to elucidate the pharmacological profile of **6-Methoxychroman-4-amine hydrochloride**. Furthermore, this document outlines detailed experimental protocols for target identification and validation, empowering researchers to pioneer the exploration of this compound's therapeutic potential.

Introduction: The Chroman Scaffold and the Enigma of 6-Methoxychroman-4-amine Hydrochloride

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core structural motif in a multitude of natural products and synthetic molecules exhibiting significant biological activities.[1] The fusion of a dihydropyran ring with a benzene ring creates a versatile three-dimensional structure that can be readily functionalized to modulate its physicochemical properties and target interactions. The introduction of an amine group at the 4-position, as seen in **6-Methoxychroman-4-amine hydrochloride**, adds a basic center, which is a common feature in many centrally active and peripherally active drugs, allowing for critical ionic interactions with biological macromolecules.

Despite the rich pharmacology of the broader chroman class, a comprehensive search of the public scientific literature and patent databases reveals a significant gap: there is currently no published data specifically detailing the biological targets of **6-Methoxychroman-4-amine hydrochloride**. This presents both a challenge and an opportunity for the scientific community. The absence of data necessitates a predictive approach based on structure-activity relationships (SAR) from closely related analogs, while also highlighting an untapped area for novel drug discovery.

This guide will, therefore, serve two primary purposes:

- To collate and analyze the known biological targets of structurally similar chroman-4-amine and chroman-4-one derivatives, providing a rational basis for hypothesizing the potential targets of **6-Methoxychroman-4-amine hydrochloride**.
- To provide a detailed, practical framework of experimental methodologies for the de novo identification and validation of this compound's biological targets.

Potential Biological Target Classes for the Chroman-4-amine Scaffold

Based on extensive research into chroman derivatives, several key protein families emerge as likely candidates for interaction with **6-Methoxychroman-4-amine hydrochloride**. The following sections will explore these potential target classes, supported by evidence from related compounds.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAOs is a well-established therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[3] The chroman-4-one scaffold has been extensively investigated for its MAO inhibitory activity.

- Key Insights: Several studies have demonstrated that chromenone and chroman-4-one derivatives can act as potent and selective inhibitors of both MAO-A and MAO-B.[2][3][4] The substitution pattern on the chroman ring system plays a crucial role in determining both the potency and selectivity of inhibition. For instance, (E)-3-heteroarylidenechroman-4-ones have been identified as potent and selective MAO-B inhibitors.[5]
- Implications for **6-Methoxychroman-4-amine hydrochloride**: The structural similarity of **6-Methoxychroman-4-amine hydrochloride** to known chroman-based MAO inhibitors suggests that it may also interact with these enzymes. The primary amine at the 4-position could potentially mimic the endogenous substrates of MAOs.

Serotonin Receptors and Transporter (SERT)

The serotonergic system is a major target for drugs treating psychiatric disorders. The serotonin transporter (SERT) and various serotonin receptor subtypes are key players in regulating mood, anxiety, and cognition.

- Key Insights: Lactam-fused chroman amine derivatives have been shown to possess dual affinity for the 5-HT_{1A} receptor and SERT.[6] Additionally, novel 3-aminochromans have been identified as potential pharmacological tools for the 5-HT₇ receptor.[7]
- Implications for **6-Methoxychroman-4-amine hydrochloride**: The presence of the amine group in **6-Methoxychroman-4-amine hydrochloride** makes it a candidate for interaction with monoamine receptors and transporters. Its potential to modulate the serotonergic system warrants investigation.

Adrenergic and Dopamine Receptors

Adrenergic and dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines and are important targets in cardiovascular and central nervous system (CNS) disorders.

- Key Insights: Studies on 4-phenylchroman analogues have revealed their selectivity for α 1-adrenoreceptor subtypes.[8] The chroman scaffold can be considered a bioisostere of the benzodioxan ring found in some adrenergic antagonists. While direct evidence for chroman-4-amine interaction with dopamine receptors is less common in the literature, the general phenethylamine-like substructure embedded within many CNS-active compounds suggests this as a plausible area of investigation.[9][10]
- Implications for **6-Methoxychroman-4-amine hydrochloride**: The overall structure of **6-Methoxychroman-4-amine hydrochloride** bears some resemblance to known adrenergic and dopaminergic ligands, making these receptors potential targets.

Sirtuin 2 (SIRT2)

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, aging, and neurodegeneration. SIRT2, in particular, has emerged as a therapeutic target for neurodegenerative diseases.

- Key Insights: A series of substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, with IC₅₀ values in the low micromolar range.[11][12] Structure-activity relationship studies have shown that substitutions at the 2-, 6-, and 8-positions are critical for potent inhibition.[12]
- Implications for **6-Methoxychroman-4-amine hydrochloride**: The 6-methoxy substitution on the chroman ring of the title compound aligns with the substitution patterns of known SIRT2 inhibitors, suggesting that this enzyme could be a potential target.

Experimental Workflows for Target Identification and Validation

Given the lack of direct data, a systematic approach is required to identify and validate the biological targets of **6-Methoxychroman-4-amine hydrochloride**. The following experimental workflows provide a comprehensive strategy.

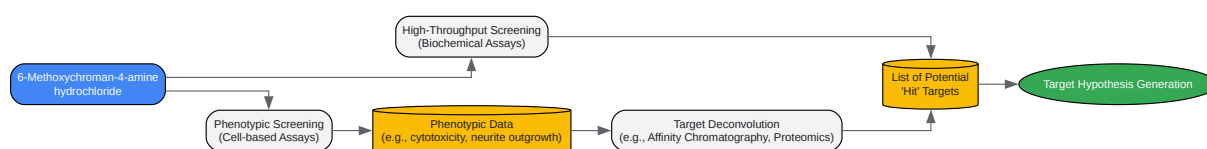
Initial Target Screening: A Broad-Based Approach

The first step is to perform broad-based screening to generate initial hypotheses about the compound's biological activity.

Workflow:

- High-Throughput Screening (HTS) against a Diverse Target Panel:
 - Method: Utilize commercially available or in-house panels of recombinant human receptors, enzymes, ion channels, and transporters. A typical panel would include GPCRs (e.g., adrenergic, dopaminergic, serotonergic, opioid), kinases, proteases, phosphodiesterases, and nuclear hormone receptors.
 - Rationale: This unbiased approach allows for the simultaneous assessment of activity across hundreds of potential targets, providing a comprehensive initial profile of the compound's bioactivity.
 - Data Output: Percentage inhibition or activation at a fixed concentration (e.g., 10 μ M).
- Phenotypic Screening:
 - Method: Employ cell-based assays that measure a specific cellular phenotype, such as cell viability, apoptosis, neurite outgrowth, or cytokine release. A panel of cancer cell lines or primary neuronal cultures could be used.
 - Rationale: Phenotypic screening can reveal the overall cellular effect of the compound without a priori knowledge of the target, which can then guide more focused target deconvolution efforts.
 - Data Output: EC50 or IC50 values for the observed phenotype.

Diagram: Initial Target Discovery Workflow



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Caption: A workflow for the initial discovery of biological targets for a novel compound.

Target Validation and Mechanistic Studies

Once a list of potential "hits" is generated, the next step is to validate these targets and elucidate the mechanism of action.

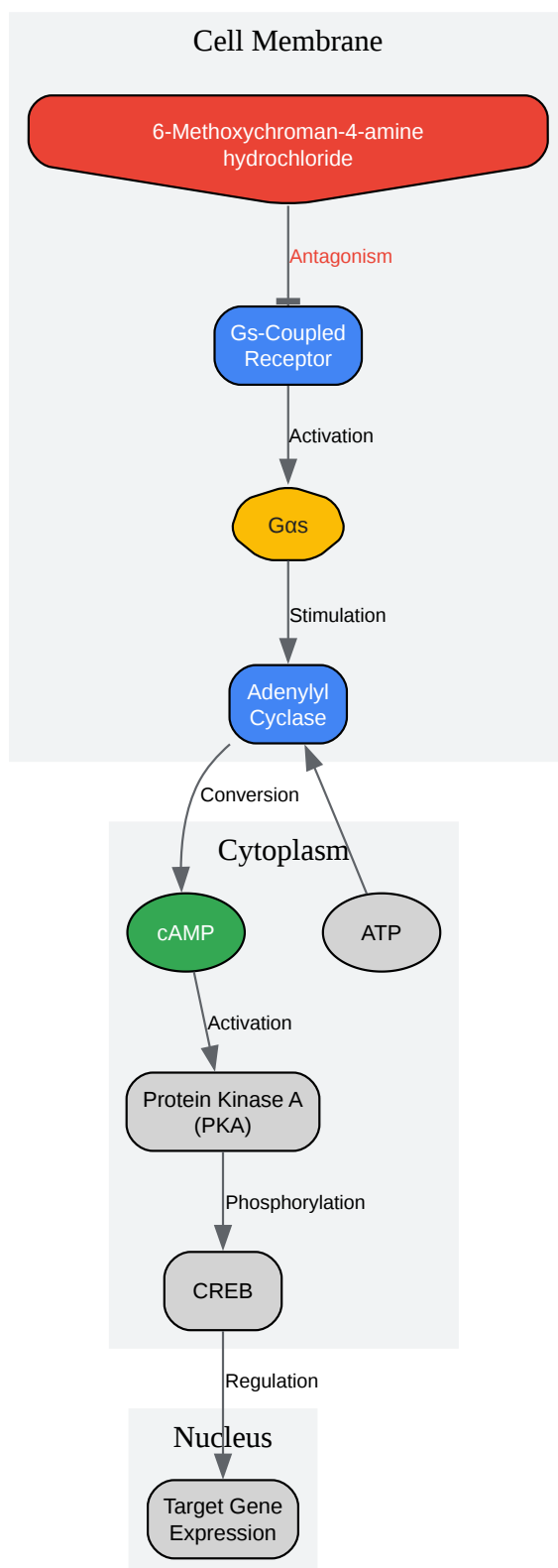
Workflow:

- Dose-Response and Affinity Determination:
 - Method: For enzyme or receptor hits, perform detailed dose-response curves to determine IC₅₀ or EC₅₀ values. For receptor hits, conduct radioligand binding assays to determine the binding affinity (K_i).
 - Rationale: This quantifies the potency of the compound at the specific target.
- Mechanism of Action (MOA) Studies:
 - For Enzymes: Conduct enzyme kinetics studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
 - For Receptors: Perform functional assays to determine if the compound is an agonist, antagonist, or allosteric modulator. For example, for a GPCR, this could involve measuring second messenger levels (e.g., cAMP, Ca²⁺).
 - Rationale: Understanding the MOA is crucial for predicting the physiological effects of the compound.
- Cellular Target Engagement:
 - Method: Use techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound binds to the target protein within a cellular context.

- Rationale: This confirms that the interaction observed in biochemical assays is relevant in a more physiological environment.

Diagram: Hypothetical Signaling Pathway Modulation

Let's hypothesize, based on the pharmacology of related compounds, that **6-Methoxychroman-4-amine hydrochloride** is an antagonist at a Gs-coupled GPCR (e.g., a serotonin receptor subtype).



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